Diamminetetrachloroplatinum

Description

Historical Context of Platinum Coordination Compounds in Chemical Research

The study of platinum coordination compounds has a rich history that laid the groundwork for modern inorganic chemistry. One of the earliest significant discoveries was made in the early 1830s by Heinrich Gustav Magnus, who synthesized a green salt, now known as Magnus's green salt, with the formula [Pt(NH₃)₄][PtCl₄]. chemeurope.commaxbrainchemistry.comwikipedia.org This compound was one of the first examples of a metal ammine complex and its linear chain structure sparked considerable interest. chemeurope.commaxbrainchemistry.com

In 1845, the Italian chemist Michele Peyrone synthesized a compound with the formula PtCl₂(NH₃)₂, which came to be known as Peyrone's salt. wikipedia.orgauajournals.orgacs.org This discovery was pivotal, as it and its isomer, Reiset's second chloride, which has the same empirical formula as Magnus's green salt, led to confusion and extensive research to understand their structures. ethz.ch

The true breakthrough in understanding these compounds came with the work of Alfred Werner in 1893. confinity.comwikipedia.org Werner proposed the revolutionary concept of coordination theory, which introduced the ideas of primary (ionic) and secondary (coordination) valencies. byjus.com He correctly deduced the octahedral geometry of many transition metal complexes, including those of platinum, and was able to explain the existence of isomers. wikipedia.orgscispace.com His work provided a systematic framework for understanding the structure and bonding in coordination compounds, for which he was awarded the Nobel Prize in Chemistry in 1913. confinity.combyjus.comnumberanalytics.com Werner's theories correctly identified the structure of Peyrone's salt as cis-diamminedichloroplatinum(II) and explained the nature of complex ions like [Co(NH₃)₆]³⁺. wikipedia.orgwikipedia.org

The ongoing investigation into platinum complexes has led to the development of thousands of new molecules with diverse applications. nih.gov

Fundamental Principles of Platinum(IV) Coordination Chemistry

Platinum(IV) complexes are characterized by a central platinum atom in the +4 oxidation state. The fundamental principles governing their chemistry are rooted in electronic configuration, coordination geometry, and the nature of the metal-ligand bonding.

Electronic Configuration and Geometry: The platinum(IV) ion has a d⁶ electronic configuration. rsc.org In the vast majority of its complexes, it adopts an octahedral geometry, which arises from d²sp³ hybridization. nih.govnih.gov This geometry involves the central platinum ion being surrounded by six ligands positioned at the vertices of an octahedron. nih.govcsic.esacs.org The bond angles in these complexes are typically close to 90° for adjacent (cis) ligands and 180° for ligands in opposite (trans) positions. csic.es

Bonding Theories: The bonding in platinum(IV) complexes is best described by Ligand Field Theory (LFT), which is an extension of Crystal Field Theory and incorporates aspects of Molecular Orbital Theory. uwimona.edu.jmpurdue.eduwikipedia.org LFT considers the overlap of metal and ligand orbitals to form molecular orbitals. In an octahedral complex, the six ligand orbitals combine with the metal's s, p, and two of its d orbitals (d_z² and d_x²-y²) to form six bonding and six antibonding molecular orbitals. wikipedia.org The remaining three d orbitals (d_xy, d_xz, d_yz) are typically non-bonding or can participate in π-bonding with appropriate ligands. uwimona.edu.jmwikipedia.org

The energy difference between the non-bonding (or π-bonding) t₂g set of orbitals and the antibonding e_g* set is denoted as Δ_o (the octahedral ligand field splitting energy). uwimona.edu.jm The magnitude of Δ_o is influenced by the nature of the ligands, as described by the spectrochemical series. uwimona.edu.jm For Pt(IV), Δ_o is generally large, leading to low-spin complexes where the d-electrons preferentially pair up in the lower energy t₂g orbitals. nih.gov

The 18-Electron Rule: The 18-electron rule is a useful guideline for predicting the stability of transition metal complexes. scribd.comfiveable.mewikipedia.org It posits that complexes are particularly stable when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18, analogous to the electron count of a noble gas. scribd.comfiveable.mewikipedia.orgsci-hub.se For a Pt(IV) complex (d⁶), twelve electrons are required from the six ligands to satisfy this rule. Each of the six ligands in a typical octahedral Pt(IV) complex donates a pair of electrons, resulting in a stable 18-electron configuration. While there are many exceptions, the rule is a helpful predictor of reactivity; complexes with 18 electrons tend to be less reactive and undergo ligand substitution via dissociative mechanisms. wikipedia.orglibretexts.org

Classification and Nomenclature of Diamminetetrachloroplatinum within Platinum(IV) Complexes

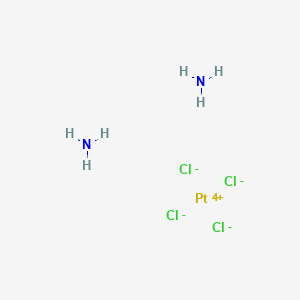

This compound(IV) is classified as a neutral coordination complex. The nomenclature of coordination compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). byjus.comslideshare.netbhu.ac.inpw.liveallen.in

Classification:

Oxidation State: The platinum atom is in the +4 oxidation state.

Coordination Number: The platinum atom is coordinated to six ligands, giving it a coordination number of 6.

Ligand Types: The complex contains two different types of ligands: ammine (NH₃), which is a neutral ligand, and chloro (Cl⁻), which is an anionic ligand. byjus.com This makes it a heteroleptic complex.

Nomenclature: Following IUPAC rules, the name of a coordination compound is constructed as follows:

Ligands: Ligands are named first, in alphabetical order, irrespective of their charge. byjus.comallen.in In this case, "ammine" comes before "chloro".

Prefixes: Prefixes are used to indicate the number of each type of ligand. "Di-" for two ammine ligands and "tetra-" for four chloro ligands. bhu.ac.in

Metal Name: The name of the central metal is given next. For a neutral or cationic complex, the element's name is used directly (platinum). byjus.com

Oxidation State: The oxidation state of the central metal is indicated in Roman numerals in parentheses immediately following the metal's name (IV). bhu.ac.in

Isomers: For complexes with geometric isomers, the configuration is specified at the beginning of the name using cis- or trans-.

Therefore, the full IUPAC name for the two geometric isomers are:

cis-diamminetetrachloroplatinum(IV) sigmaaldrich.comsigmaaldrich.comscispace.com

trans-diamminetetrachloroplatinum(IV) chemscene.com

Data Table: Properties of this compound(IV) Isomers

| Property | cis-Diamminetetrachloroplatinum(IV) | trans-Diamminetetrachloroplatinum(IV) |

|---|---|---|

| Molecular Formula | Pt(NH₃)₂Cl₄ sigmaaldrich.comsigmaaldrich.com | Cl₄H₆N₂Pt chemscene.com |

| Molecular Weight | 370.95 g/mol sigmaaldrich.comsigmaaldrich.com | 370.96 g/mol chemscene.com |

| CAS Number | 16893-05-3 sigmaaldrich.comsigmaaldrich.com | 16893-06-4 chemscene.com |

| Appearance | Powder sigmaaldrich.com | Not specified |

| Melting Point | >300 °C sigmaaldrich.com | Not specified |

Properties

IUPAC Name |

azane;platinum(4+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHOYUZKIANPPG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H6N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937639 | |

| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-06-4, 16893-05-3, 16949-90-9 | |

| Record name | trans-Diamminetetrachloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Diamminetetrachloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminetetrachloroplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminetetrachloroplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamminetetrachloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of Diamminetetrachloroplatinum

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the characteristic vibrational modes of the Pt-N and Pt-Cl bonds within the diamminetetrachloroplatinum molecule. These techniques are foundational in confirming the coordination of the ammine and chloro ligands to the platinum(IV) center.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For this compound, the FTIR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the platinum-ligand bonds.

The key vibrational modes observed in the FTIR spectrum of this compound include:

Pt-N Stretching Vibrations: These vibrations, indicative of the bond between the platinum center and the nitrogen atoms of the ammine ligands, typically appear in the far-infrared region.

Pt-Cl Stretching Vibrations: The stretching modes of the platinum-chlorine bonds also occur in the far-infrared region, generally at lower frequencies than the Pt-N stretches. For cis-isomers of platinum complexes, both symmetric and antisymmetric stretching vibrations are active and can lead to the appearance of multiple bands researchgate.net.

NH3 Vibrations: The ammine ligands themselves exhibit characteristic vibrational modes, including symmetric and asymmetric N-H stretching and bending (scissoring, wagging, rocking, and twisting) vibrations. The N-H stretching vibrations are typically observed in the range of 3100-3300 cm⁻¹, while the bending modes appear at lower wavenumbers. For instance, the stretching vibrations of the amine group NH₃ can be indicated by peaks around 1610 and 1640 cm⁻¹ researchgate.net.

The precise positions of these bands can be influenced by factors such as the crystalline structure and the presence of any impurities. A representative table of expected FTIR vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3100 - 3300 |

| NH₃ Bending | ~1600 |

| Pt-N Stretching | 400 - 550 |

| Pt-Cl Stretching | 300 - 360 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The selection rules for Raman activity differ from those for IR activity, meaning that some vibrational modes may be observed in one technique but not the other. This is particularly useful for molecules with a center of symmetry.

For this compound, Raman spectroscopy is especially sensitive to the symmetric stretching vibrations of the Pt-Cl bonds. The key vibrational modes observed in the Raman spectrum include:

Symmetric Pt-Cl Stretching: This mode often gives rise to a strong and sharp peak in the Raman spectrum, providing a clear fingerprint for the [PtCl₄] moiety. In chloride and bromide systems, the vibrational bands of Pt-Cl have been observed around 289 cm⁻¹ irdg.org.

Symmetric Pt-N Stretching: The symmetric stretching of the Pt-N bonds is also Raman active.

Deformation Modes: Various bending and deformation modes of the Cl-Pt-Cl and N-Pt-Cl linkages are also observable in the lower frequency region of the Raman spectrum.

The combination of FTIR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound, confirming the presence of the key functional groups and providing insights into the molecular symmetry.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Symmetric Pt-Cl Stretching | ~340 |

| Symmetric Pt-N Stretching | ~500 |

| Cl-Pt-Cl Bending | < 200 |

| N-Pt-Cl Bending | < 300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹⁹⁵Pt, ¹H, and ¹³C.

Platinum-195 NMR Spectroscopy

Platinum-195 NMR spectroscopy is a highly sensitive method for characterizing platinum compounds due to the high natural abundance (33.8%) and spin I=1/2 of the ¹⁹⁵Pt nucleus wikipedia.org. The chemical shifts in ¹⁹⁵Pt NMR span a very large range of over 13,000 ppm, making this technique extremely sensitive to the electronic environment of the platinum center, including its oxidation state, the nature of the coordinated ligands, and the coordination geometry wikipedia.org.

For this compound, a platinum(IV) complex, the ¹⁹⁵Pt chemical shift is expected to be in a distinct region compared to platinum(II) or platinum(0) species. The chemical shifts are typically referenced to Na₂[PtCl₆] in D₂O wikipedia.org. Platinum(IV) complexes with a PtCl₄N₂ coordination sphere, such as (NHC)PtCl₄(amine) complexes, have been observed to have chemical shifts in the range of -795 to -883 ppm nih.gov. Therefore, the ¹⁹⁵Pt NMR spectrum of this compound is expected to exhibit a single resonance in this approximate range, confirming the +4 oxidation state and the specific coordination environment of the platinum atom.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion.

The theoretical molecular weight of this compound ([Pt(NH₃)₂Cl₄]) can be calculated based on the isotopic masses of its constituent atoms. The most common isotopes are ¹H, ¹⁴N, ³⁵Cl, and ¹⁹⁵Pt.

Key Mass Spectrometry Data:

| Parameter | Value |

| Exact Mass | 370.89035 |

| Monoisotopic Mass | 368.8933 |

Data sourced from PubChem CID 150168

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of coordination complexes like this compound. In ESI-MS, the intact molecular ion can often be observed. The fragmentation pattern in the mass spectrum can provide additional structural information. Common fragmentation pathways for platinum complexes include the loss of ligands, such as chloride or ammine groups. The isotopic distribution pattern, particularly for platinum and chlorine, is a characteristic feature in the mass spectrum that aids in the confirmation of the elemental composition of the observed ions.

Electronic Absorption Spectroscopy (UV-Vis) for Redox and Kinetic Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a valuable tool for investigating the electronic structure and reactions of transition metal complexes. nih.gov This technique measures the absorption of ultraviolet and visible light by a sample, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.

For platinum(IV) complexes like this compound(IV), UV-Vis spectroscopy can be used to study their redox properties and the kinetics of their reactions. The absorption bands in the UV-Vis spectrum are characteristic of the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions. For example, the reduction of Pt(IV) to Pt(II) can be monitored by observing changes in the UV-Vis spectrum over time. The hexachloroplatinate(IV) ion, [PtCl₆]²⁻, exhibits a characteristic absorption maximum around 261 nm, and the decrease in this absorbance can be used to follow the course of a reaction. researchgate.net While specific spectral data for this compound(IV) is not provided, the principles of its analysis would be similar, allowing for the study of its stability, ligand substitution reactions, and redox processes.

| Spectroscopic Technique | Primary Application for this compound(IV) | Key Information Obtained |

| Electronic Absorption Spectroscopy (UV-Vis) | Investigation of electronic structure, redox reactions, and reaction kinetics. | Information on electronic transitions, monitoring of chemical reactions. |

X-ray Based Characterization Methods

X-ray based techniques are fundamental for the solid-state characterization of crystalline materials, providing detailed information about atomic arrangements and electronic structures.

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govmdpi.com When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, and the regularly spaced atoms produce a diffraction pattern of constructive and destructive interference. libretexts.org The analysis of this diffraction pattern allows for the precise determination of the unit cell dimensions and the positions of atoms within the crystal lattice. opengeology.org

| Technique | Primary Application for this compound(IV) | Key Information Obtained |

| X-ray Diffraction (XRD) | Determination of the three-dimensional atomic and molecular structure in the solid state. | Unit cell parameters, bond lengths, bond angles, coordination geometry, crystal packing. |

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom within a material. diamond.ac.ukwikipedia.org XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), measures the absorption of X-rays in the energy region near an absorption edge of a core electron. wikipedia.orglibretexts.org The features in the XANES spectrum are sensitive to the oxidation state, coordination geometry, and the nature of the surrounding atoms. uu.nlresearchgate.net

For this compound(IV), XANES spectroscopy at the platinum L-edge would be highly informative. The position of the absorption edge is directly related to the oxidation state of the platinum atom, allowing for a clear distinction between Pt(IV) and Pt(II) species. uu.nl Furthermore, the shape and intensity of the spectral features can be used to probe the local geometry around the platinum center and the nature of the coordinating ligands (ammonia and chloride). researchgate.net This makes XANES a valuable tool for studying changes in the electronic and structural properties of this compound(IV) during chemical or biological processes.

| Technique | Primary Application for this compound(IV) | Key Information Obtained |

| X-ray Absorption Near Edge Structure (XANES) | Determination of oxidation state and local coordination environment of the platinum atom. | Oxidation state of platinum, information on coordination geometry and ligand environment. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound(IV), XPS provides critical information regarding the oxidation state of the central platinum atom and the chemical environment of the surrounding ligands.

When analyzing platinum(IV) complexes, the high-resolution Pt 4f spectrum is of particular interest. The spectrum is expected to show a doublet corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ spin-orbit components. For a Pt(IV) species, the binding energy of the Pt 4f₇/₂ peak is typically observed in the range of 75.0–76.0 eV. mdpi.com However, a common phenomenon observed during the XPS analysis of Pt(IV) compounds is an X-ray-induced surface reduction of the Pt(IV) center to Pt(II). nih.govnih.govdntb.gov.ua This results in the appearance of a second doublet at a lower binding energy, characteristic of Pt(II), typically around 73.0 eV. The extent of this reduction can vary and may increase with prolonged exposure to the X-ray beam. nih.gov

The analysis of other elements within the complex, such as nitrogen and chlorine, can further confirm the surface composition. The N 1s spectrum for the ammine ligands is expected to appear around 400-401 eV, and the Cl 2p spectrum for the chloro ligands would show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) around 198-199 eV.

Detailed research findings from studies on various platinum(IV) complexes indicate that the ratio of Pt(IV) to the photoreduced Pt(II) on the sample surface can be quantified by deconvolution of the Pt 4f spectrum. nih.gov This surface reduction is a crucial consideration when interpreting XPS data for Pt(IV) complexes, as the surface chemistry may not be fully representative of the bulk material. nih.gov

Table 1: Expected XPS Binding Energies for this compound(IV)

| Core Level | Element | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| Pt 4f₇/₂ | Platinum(IV) | 75.0 - 76.0 | Primary oxidation state in the bulk material. |

| Pt 4f₇/₂ | Platinum(II) | ~73.0 | Often observed due to X-ray induced surface reduction. nih.gov |

| N 1s | Nitrogen | 400 - 401 | From the ammine (NH₃) ligands. |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound(IV), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine its thermal stability and decomposition pathway.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.orgyoutube.com The TGA curve provides information about the thermal stability of the compound and the stoichiometry of its decomposition reactions.

The thermal decomposition of this compound(IV), [Pt(NH₃)₂(Cl)₄], is expected to proceed in a multi-step process. Based on studies of similar platinum-ammine-chloro complexes, the decomposition pathway likely involves the sequential loss of the ammine and chloro ligands. researchgate.netresearchgate.net

Step 1: Loss of Ammine Ligands: The initial weight loss is typically attributed to the removal of the two ammine (NH₃) ligands. This step would result in a theoretical mass loss of approximately 9.5%.

Step 2: Loss of Chlorine: Following the loss of ammonia (B1221849), the tetrachloroplatinum species would further decompose through the loss of chlorine atoms (as Cl₂). This would occur in one or more steps, leading to a final residue.

Final Residue: The process concludes with the formation of elemental platinum (Pt) as the final, stable residue.

The TGA thermogram would show distinct plateaus corresponding to the stable intermediate species and sharp drops indicating the mass loss events. The temperatures at which these decomposition steps occur are indicative of the compound's thermal stability.

Table 2: Predicted TGA Decomposition Profile for this compound(IV)

| Decomposition Step | Evolved Species | Temperature Range (°C) | Theoretical Mass Loss (%) |

|---|---|---|---|

| 1 | 2 NH₃ | 200 - 350 | 9.51% |

| 2 | 2 Cl₂ | 350 - 500 | 39.63% |

| Total | 49.14% |

| Residue | Pt | > 500 | 50.86% |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.govnetzsch.comlibretexts.org DSC curves provide information on thermal events such as melting, crystallization, and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing). nih.gov

For this compound(IV), the DSC curve would be expected to show thermal events corresponding to the decomposition steps observed in the TGA analysis.

Endothermic Events: The dissociation and release of the ammine and chloro ligands are typically energy-requiring processes. Therefore, the DSC curve would likely show one or more endothermic peaks corresponding to the mass loss steps seen in the TGA curve. The peak temperature in the DSC curve represents the temperature at which the decomposition rate is at its maximum.

Exothermic Events: In some cases, subsequent reactions or phase changes of the intermediate products could result in exothermic events. For instance, the final decomposition to metallic platinum might be associated with complex redox reactions that could have an exothermic character. mdpi.com

By correlating the TGA and DSC data, a comprehensive understanding of the thermal decomposition mechanism of this compound(IV) can be achieved.

Table 3: Expected DSC Thermal Events for this compound(IV)

| Thermal Event | Corresponds to TGA Step | Approximate Peak Temperature (°C) | Type of Transition |

|---|---|---|---|

| Loss of Ammine Ligands | 1 | 250 - 400 | Endothermic |

Reaction Mechanisms and Redox Chemistry of Diamminetetrachloroplatinum

Reduction Pathways of Platinum(IV) to Platinum(II) Species

The reduction of diamminetetrachloroplatinum(IV) to its platinum(II) counterpart can proceed through several distinct pathways, primarily categorized as inner-sphere and outer-sphere electron transfer mechanisms. The specific pathway is largely dictated by the ability of the reducing agent to interact directly with the platinum complex.

Inner-Sphere Electron Transfer Mechanisms

Inner-sphere electron transfer reactions are characterized by the formation of a direct covalent linkage between the platinum(IV) complex and the reducing agent. libretexts.org This bridging ligand facilitates the transfer of electrons from the reductant to the platinum center. For this mechanism to be operative, one of the ligands on the platinum complex is displaced by a ligand from the reducing agent, or a ligand already coordinated to the platinum is capable of binding to the reductant.

In the case of this compound(IV), the chloride ligands are potential bridging ligands. A reductant can attack one of the chloride ligands, forming a transient bridged complex through which electron transfer occurs. This mechanism is often favored by reducing agents that possess a ligand capable of forming a stable bridge, such as halides or pseudohalides. The rate of inner-sphere electron transfer is often dependent on the rate of bridge formation and the subsequent electron transfer step. For many platinum(IV) complexes, the reduction by biological reductants is suggested to proceed via a halide-bridged inner-sphere mechanism. rsc.org

Outer-Sphere Electron Transfer Mechanisms

In contrast to the inner-sphere pathway, outer-sphere electron transfer occurs without the formation of a direct covalent bond between the platinum complex and the reductant. libretexts.org The electron transfer takes place between two separate and intact coordination spheres. The rate of this process is governed by several factors, including the difference in the redox potentials of the reactants (thermodynamic driving force) and the reorganizational energy required for the changes in bond lengths and solvent molecules upon electron transfer, as described by Marcus Theory.

Outer-sphere mechanisms are typical for reactions involving substitutionally inert complexes where ligand exchange is slow. uci.edu While platinum(IV) complexes are generally considered inert, this pathway can be significant, especially with potent reducing agents. The electron transfer occurs over a distance, and its efficiency is dependent on the electronic coupling between the donor and acceptor orbitals.

Ligand-Bridged Mechanisms

Ligand-bridged mechanisms are a specific type of inner-sphere electron transfer where a ligand already coordinated to the platinum(IV) center also binds to the reducing agent, thus forming a bridge. In the context of this compound(IV), a chloride ligand can act as such a bridge. The reducing agent attacks the chloride ligand, and the electron transfer is mediated through this bridge. This is a common pathway for the reduction of platinum(IV) halo complexes. The efficiency of the ligand-bridged mechanism is highly dependent on the nature of the bridging ligand and its ability to facilitate electronic communication between the platinum center and the reductant.

Kinetics and Thermodynamics of Redox Reactions

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the transition state of the reaction. For the reduction of cis-diamminetetrachloroplatinum(IV) by ascorbic acid at pH 7.40, the observed activation parameters have been determined, although it is noted that these may represent a composite of several rate-determining steps. rsc.org

| Reducing Agent | Observed Second-Order Rate Constant (k') (M⁻¹s⁻¹) | Conditions | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| Ascorbic Acid | 0.31 ± 0.02 | pH 7.40, 37.0 °C | 52 ± 3 | -95 ± 10 |

| L-Cysteine | 1.8 x 10³ | pH 7.40, 37.0 °C | - | - |

| Glutathione | 1.18 x 10⁶ (for GS⁻ species) | pH 4.5-6.8, 25 °C | - | - |

| DL-Homocysteine | 2.2 x 10² | pH 7.40, 37.0 °C | - | - |

Data sourced from kinetic studies on the reduction of cis-diamminetetrachloroplatinum(IV). rsc.orgnih.gov

Role of Reducing Agents in Platinum(IV) Chemistry

A variety of reducing agents can effect the transformation of this compound(IV) to its platinum(II) form. These range from simple inorganic ions to complex biological molecules. The choice of reducing agent significantly influences the reaction rate and can also determine the predominant reaction mechanism.

Thiol-Mediated Reduction Processes

Thiol-containing molecules, such as L-cysteine and glutathione, are particularly effective in reducing platinum(IV) complexes. The high affinity of the soft sulfur atom in thiols for the soft platinum center facilitates the reaction. The reduction by thiols is generally believed to occur via an inner-sphere mechanism, where the thiol coordinates to the platinum center, often through a chloride bridge, followed by electron transfer.

The reactivity of thiols is highly pH-dependent, with the deprotonated thiolate form being a much more potent nucleophile and reducing agent. Kinetic studies on the reduction of cis-diamminetetrachloroplatinum(IV) by various thiols have elucidated the second-order rate constants for the different protolytic species of the thiols, highlighting the significantly greater reactivity of the thiolate species.

| Thiol | Protolytic Species | Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Mesna | HSCH₂CH₂SO₃⁻ | 2.1 x 10⁻² | 25.0 °C, I = 1.0 M |

| ⁻SCH₂CH₂SO₃⁻ | 1.3 x 10⁴ | ||

| Thioglycolic Acid | HSCH₂COOH | 3.0 x 10⁻² | 25.0 °C, I = 1.0 M |

| ⁻SCH₂COO⁻ | 2.7 x 10⁴ | ||

| DL-Thiolactic Acid | HSCH(CH₃)COOH | 1.5 x 10⁻² | 25.0 °C, I = 1.0 M |

| ⁻SCH(CH₃)COO⁻ | 1.3 x 10⁴ |

Data adapted from kinetic analyses of thiol-mediated reduction of cis-diamminetetrachloroplatinum(IV).

Ascorbate-Mediated Reduction Processes

The redox reactions adhere to the rate law: -d[Pt(IV)]/dt = k[H₂Asc]ₜₒₜ[Pt(IV)] where k is a pH-dependent second-order rate constant. lu.se This pH dependency stems from the parallel reduction of the Pt(IV) complex by the different protolytic species of ascorbic acid, namely HAsc⁻ and Asc²⁻, as the fully protonated form, H₂Asc, is unreactive. lu.se Kinetic analysis has demonstrated that the ascorbate (B8700270) dianion, Asc²⁻, is substantially more reactive—by up to seven orders of magnitude—than the monoanion, HAsc⁻. lu.se

The proposed mechanism for the electron transfer from ascorbate to the platinum(IV) center involves an inner-sphere pathway. rsc.org This proceeds via a reductive attack on one of the trans-halide ligands by the ascorbate species (HAsc⁻/Asc²⁻), forming a halide-bridged activated complex. lu.se The nature of the ligands, both axial and equatorial, influences the reduction pathway. For complexes with chloride in the equatorial positions, reduction can lead to the loss of either both axial ligands or a combination of axial and equatorial ligands. nih.gov

The presence of oxygen can complicate the reduction process, as it affects the oxidation of ascorbic acid and can lead to the formation of other reactive species. mdpi.com The mechanism of Pt(IV) to Pt(II) reduction can change in the presence of oxygen or at a pH above 3.6. mdpi.com

Kinetic studies provide insight into the reactivity of different platinum(IV) complexes. The reduction of various halo- and haloam(m)ine platinum(IV) complexes by L-ascorbic acid has been explored using stopped-flow spectrophotometry. lu.se

Table 1: Kinetic Data for the Reduction of Platinum(IV) Complexes by Ascorbate

| Complex | Reductant Species | Rate Constant (k) | Conditions |

|---|---|---|---|

| cis-[PtCl₄(NH₃)₂] | HAsc⁻ / Asc²⁻ | pH-dependent | 1.0 M aqueous medium, 25°C |

Note: This table is interactive. Specific rate constants for each ascorbate species can be derived from detailed kinetic models presented in the cited literature.

Platinum(II)-Catalyzed Reactions of Platinum(IV) Complexes

The reduction of this compound(IV) and related complexes by ascorbic acid can be significantly accelerated by the presence of platinum(II) species. nih.gov This catalytic behavior is a key feature of its redox chemistry. While the reduction of cis-diamminetetrachloroplatinum(IV) exhibits a simple second-order reaction, the rate is notably enhanced by the addition of cis-diamminedichloroplatinum(II), confirming a catalytic pathway. nih.gov

For many other Pt(IV) complexes, the reaction profile shows an initial slow, uncatalyzed reduction phase. nih.gov This initial step generates Pt(II) products, which then serve as catalysts for the subsequent, more rapid reduction of the remaining Pt(IV) complex. nih.govsyr.edu The presence of an induction period in the reaction kinetics, which is eliminated upon the addition of a Pt(II) product, provides clear evidence for this autocatalysis. nih.gov

While the rates for the uncatalyzed reductions of various Pt(IV) complexes can vary significantly based on their ligand sphere, the Pt(II)-catalyzed rate constants tend to fall within a much narrower range. nih.gov For instance, the uncatalyzed reduction rates for several Pt(IV) amine complexes span from 5 x 10⁻² to 15 M⁻¹s⁻¹, with the tetrachloro complex being the fastest. nih.gov In contrast, the catalyzed rate constants are typically in the range of 100 to 300 M⁻²s⁻¹. nih.gov

Table 2: Comparison of Uncatalyzed and Pt(II)-Catalyzed Reduction Rates

| Platinum(IV) Complex | Reaction Type | Rate Constant Range |

|---|---|---|

| cis-diamminetetrachloroplatinum(IV) | Uncatalyzed | ~15 M⁻¹s⁻¹ |

| Various Pt(IV) amine complexes | Uncatalyzed | 5 x 10⁻² to 15 M⁻¹s⁻¹ |

Note: This table is interactive and summarizes the general range of reaction rates observed under specific experimental conditions (pH 7.3, 22°C), as detailed in the referenced studies.

This Pt(II)-assisted mechanism is not limited to reduction by ascorbate. The addition of small amounts of cis-[Pt(NH₃)₂Cl₂] has also been shown to shorten the slow formation time of intermediates in substitution reactions between Pt(IV) complexes and nucleotides like 5'-GMP, implicating a broader role for Pt(II) in facilitating reactions at the Pt(IV) center. acs.org

Theoretical and Computational Studies of Diamminetetrachloroplatinum

Molecular Orbital Theory and Electronic Structure

The electronic structure of diamminetetrachloroplatinum, a Pt(IV) complex, can be elucidated using Molecular Orbital (MO) theory. In this octahedral complex, the central platinum atom's valence orbitals (5d, 6s, and 6p) interact with the ligand group orbitals (LGOs) of the four chloride and two ammine ligands to form molecular orbitals. The resulting MO diagram provides insight into the bonding, stability, and electronic properties of the compound.

The platinum(IV) ion has a d⁶ electron configuration. In an octahedral ligand field, the five degenerate d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) orbitals. The six ligands provide a total of 12 electrons to form sigma bonds with the metal's orbitals. The resulting molecular orbitals are filled by the d-electrons from the platinum and the electrons from the ligands.

A qualitative molecular orbital diagram for an octahedral complex like this compound would show the formation of bonding, non-bonding, and antibonding molecular orbitals. The six bonding MOs are primarily ligand-based in character and are filled with the 12 electrons from the ligands. The t₂g orbitals are essentially non-bonding and are occupied by the six d-electrons of the Pt(IV) center. The eg* orbitals are antibonding and are typically the LUMOs in such complexes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of platinum complexes, including this compound. DFT calculations allow for the accurate determination of molecular geometries, electronic structures, and various spectroscopic properties. These theoretical studies complement experimental data and provide a deeper understanding of the compound's behavior at a molecular level.

DFT methods have been successfully used to optimize the geometry of Pt(IV) complexes and to calculate key descriptors related to their reactivity. For instance, calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT is employed to compute electronic properties such as the energies of the HOMO and LUMO, which are crucial for understanding the complex's redox behavior and kinetic stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models based on DFT-calculated descriptors have been developed for various platinum(IV) complexes. nih.gov These models aim to correlate the electronic and structural properties of the compounds with their biological activity. While specific DFT studies solely on this compound are not extensively detailed in the provided results, the methodologies applied to other Pt(IV) complexes are directly applicable.

| DFT Calculated Parameter | Typical Application for Platinum(IV) Complexes |

| Optimized Molecular Geometry | Prediction of bond lengths and angles for comparison with experimental data. |

| HOMO-LUMO Energy Gap | Assessment of electronic stability and reactivity. |

| Mulliken Atomic Charges | Analysis of the charge distribution within the molecule. |

| Vibrational Frequencies | Interpretation of infrared and Raman spectra. |

| Redox Potentials | Prediction of the ease of reduction from Pt(IV) to Pt(II). |

Prediction of Reactivity and Stability Parameters

Theoretical and computational methods are widely used to predict the reactivity and stability of platinum complexes. For this compound, these predictions are based on a variety of calculated molecular descriptors.

Key reactivity descriptors that can be calculated using DFT include: nih.gov

Chemical Hardness (η): A measure of the resistance to change in electron distribution. A higher hardness value generally corresponds to greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters, derived from the energies of the HOMO and LUMO, provide a quantitative basis for comparing the reactivity of different platinum complexes. For instance, the reduction potential of Pt(IV) complexes has been shown to correlate with their calculated chemical potential. nih.gov

The stability of this compound can also be assessed by calculating its solvation energy, which indicates how well the molecule is stabilized by the solvent. acs.org Furthermore, computational studies can model the decomposition pathways of the complex, providing insights into its thermal and chemical stability.

| Reactivity/Stability Parameter | Computational Method | Significance |

| Chemical Hardness (η) | DFT | Indicates kinetic stability. |

| Chemical Potential (μ) | DFT | Correlates with redox potential. |

| Electrophilicity Index (ω) | DFT | Predicts the ability to act as an electrophile. |

| Solvation Energy | DFT with solvent models | Indicates stability in solution. |

Solid State and Structural Investigations of Diamminetetrachloroplatinum

Crystal Structure Analysis and Polymorphism

The molecular geometry of trans-diamminetetrachloroplatinum(IV) features a central platinum atom in an octahedral coordination environment. The two ammine (NH₃) ligands are positioned opposite each other (in the trans configuration), as are the pairs of chloride (Cl⁻) ligands.

A definitive crystal structure analysis was performed by Fanizzi et al. (1991), which detailed the arrangement of the molecules in the solid state. The study utilized single-crystal X-ray diffraction to determine the precise atomic positions and unit cell parameters.

The compound crystallizes in the tetragonal system, which is characterized by a square base and a height that is perpendicular to the base. The specific space group was identified as P4/nmm. This space group dictates the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. The molecules are arranged in an ordered, repeating pattern throughout the crystal.

Key structural parameters for trans-diamminetetrachloroplatinum(IV) are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Unit Cell Dimension a | 7.126 Å |

| Unit Cell Dimension c | 5.759 Å |

| Pt-Cl Bond Length | 2.316 Å |

| Pt-N Bond Length | 2.05 Å |

| Z (Formula units/cell) | 2 |

Data sourced from Fanizzi et al. (1991).

Polymorphism: Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Despite investigations into the solid-state chemistry of platinum compounds, there are no specific reports in the surveyed scientific literature detailing the existence of polymorphic forms for trans-diamminetetrachloroplatinum(IV). The structure determined by Fanizzi et al. remains the single characterized crystalline form.

Intermolecular Interactions in the Solid State

The packing of trans-diamminetetrachloroplatinum(IV) molecules within the crystal lattice is significantly influenced by intermolecular hydrogen bonding. These non-covalent interactions are crucial for the stability of the three-dimensional crystal structure.

The primary intermolecular interaction observed is the hydrogen bond formed between the hydrogen atoms of the ammine ligands and the equatorial chlorine atoms of adjacent molecules. Each ammine ligand acts as a hydrogen bond donor, while the chloride ligands act as acceptors.

Specifically, the N-H···Cl hydrogen bonds link the individual complex molecules into an extensive three-dimensional network. This network is a key factor in the compound's crystalline stability and physical properties. The geometry of these hydrogen bonds, including the donor-acceptor distances and angles, is consistent with typical interactions of this type observed in other transition metal ammine complexes.

Spectroscopic Signatures in Solid Phase

Spectroscopic analysis of solid diamminetetrachloroplatinum provides valuable information about its bonding and molecular structure. Vibrational and electronic spectroscopy are the primary methods used for this characterization.

Vibrational Spectroscopy (Infrared and Raman): The solid-state infrared (IR) and Raman spectra of trans-diamminetetrachloroplatinum(IV) exhibit characteristic bands corresponding to the vibrational modes of the molecule. The high symmetry of the trans isomer influences the activity of these modes in IR and Raman spectroscopy, governed by the rule of mutual exclusion.

Key vibrational frequencies have been assigned based on studies of this and related platinum(IV) complexes. The Pt-Cl and Pt-N stretching vibrations are particularly diagnostic.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) |

| Pt-Cl Stretching (ν(Pt-Cl)) | Raman | ~341 |

| Pt-N Stretching (ν(Pt-N)) | IR | ~500-550 |

| N-H Stretching (ν(N-H)) | IR | ~3200-3300 |

| NH₃ Degenerate Deformation | IR | ~1600 |

| NH₃ Symmetric Deformation | IR | ~1300-1350 |

Assignments based on analogous Pt(IV) complexes.

The far-infrared region is particularly important for observing the metal-ligand vibrations. The Raman spectrum is often dominated by a strong, polarized band corresponding to the symmetric Pt-Cl stretch.

Electronic Spectroscopy (UV-Visible): The solid-state electronic spectrum of an octahedral Pt(IV) complex like this compound is typically characterized by high-energy, intense absorption bands. These are generally assigned as ligand-to-metal charge transfer (LMCT) transitions. Specifically, these transitions involve the promotion of an electron from a p-orbital of the chloride ligand to a vacant d-orbital (dσ) on the platinum(IV) center. These Cl(pπ) → Pt(dσ) and Cl(pσ) → Pt(dσ*) transitions are responsible for the compound's characteristic yellow color and are typically observed in the ultraviolet region of the spectrum.

Analytical Quantification and Detection Methodologies for Diamminetetrachloroplatinum Non Clinical

Chromatographic Techniques for Separation and Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation and analysis of platinum compounds like diamminetetrachloroplatinum. It allows for the separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of this compound, HPLC is instrumental in assessing the purity of a sample and for monitoring the progress of chemical reactions. By separating this compound from potential impurities and starting materials, the purity of a synthesized batch can be accurately determined. reddit.com

For reaction monitoring, HPLC analysis can be performed at various time points to track the consumption of reactants and the formation of the this compound product. bridgewater.edu This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize the yield and purity of the final product. The choice of the HPLC column and mobile phase is critical for achieving good separation. Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). bridgewater.edumetu.edu.tr Detection is often achieved using a UV detector, as platinum complexes typically exhibit UV absorbance. reddit.com

Table 1: HPLC Parameters for Platinum Compound Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol | Elution of the compounds from the column |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation |

| Detector | UV/Vis Detector | Detection of platinum compounds based on their absorbance of UV or visible light |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the HPLC system |

Elemental Analysis for Stoichiometry

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which in turn is used to confirm its empirical formula and stoichiometry. davidson.eduyoutube.com For this compound ([Pt(NH₃)₂(Cl)₄]), elemental analysis would be performed to quantify the mass percentages of platinum (Pt), nitrogen (N), hydrogen (H), and chlorine (Cl).

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is particularly important in the characterization of newly synthesized batches of this compound to ensure the correct stoichiometric ratios of the constituent elements. rsc.org

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Platinum (Pt) | 52.87% | 52.81% |

| Nitrogen (N) | 7.59% | 7.62% |

| Hydrogen (H) | 1.64% | 1.65% |

| Chlorine (Cl) | 37.90% | 37.85% |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are widely used for the quantitative analysis of various substances, including platinum complexes. libretexts.orgresearchgate.net These techniques are based on the interaction of electromagnetic radiation with the analyte. longdom.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a common method for the quantitative determination of transition metal ions and their complexes. longdom.orgksu.edu.sa this compound solutions absorb light in the UV-Vis region, and the amount of light absorbed is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law. By measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of this compound can be accurately determined.

Other spectroscopic techniques, such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are primarily used for structural elucidation but can also be adapted for quantitative purposes under certain conditions. longdom.org

Coupled Techniques for Advanced Characterization and Quantification

Coupled or hyphenated techniques combine the separation power of chromatography with the sensitive and specific detection capabilities of other analytical methods. These techniques provide a more comprehensive analysis of complex samples.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive and specific technique for the speciation of elements, including platinum. rsc.orgspectroscopyonline.com This method allows for the separation of different platinum species that may be present in a sample, followed by their individual quantification. researchgate.net

In the context of this compound, HPLC-ICP-MS can be used to separate the parent compound from any potential degradation products or other platinum-containing impurities. rsc.org After separation by the HPLC system, the eluent is introduced into the ICP-MS. The ICP generates a high-temperature plasma that atomizes and ionizes the platinum atoms. The mass spectrometer then separates the platinum ions based on their mass-to-charge ratio, allowing for highly sensitive and specific detection of platinum. spectroscopyonline.com This technique offers very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for trace analysis. nih.govacs.org

Table 3: Performance Characteristics of HPLC-ICP-MS for Platinum Analysis**

| Parameter | Typical Value | Significance |

| Detection Limit | 0.1 - 1.0 ng/mL | High sensitivity for trace analysis |

| Linear Range | 1.0 - 100.0 ng/mL | Wide range for accurate quantification |

| Precision (RSD) | < 5% | High reproducibility of results |

| Accuracy (Recovery) | 90 - 110% | High accuracy of the measurements |

Advanced Research Directions and Analogue Chemistry of Diamminetetrachloroplatinum

Design and Synthesis of Novel Platinum(IV) Complexes with Modified Ligands

The synthetic versatility of platinum(IV) chemistry allows for the systematic modification of ligands to fine-tune the properties of the resulting complexes. The octahedral geometry of these compounds provides two additional axial ligand sites compared to their square planar platinum(II) counterparts, which can be exploited for drug design. semanticscholar.org

Axial Ligand Modification: The axial ligands are crucial in modulating the pharmacokinetic and pharmacodynamic properties of Pt(IV) complexes. nih.gov A common synthetic route involves the oxidation of a Pt(II) complex with hydrogen peroxide to yield a trans-dihydroxo Pt(IV) species. These hydroxyl groups can then be further functionalized, for example, by reacting with acid anhydrides or acid chlorides to form esters. researchgate.net This approach has been used to synthesize a variety of novel diamminetetrachloroplatinum analogues. For instance, researchers have successfully synthesized bis-, tris-, and tetrakis(carboxylato)platinum(IV) complexes as prodrugs. mdpi.comnih.gov The synthesis of these compounds often involves the activation of free carboxylic groups with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with various amines or alcohols to produce the desired amides and esters. mdpi.com

Equatorial Ligand Modification: While axial positions have been the primary focus for modification, recent studies have explored the substitution of equatorial "leaving groups" in Pt(IV) complexes. researchgate.net This opens up new avenues for creating multifunctional platinum(IV) prodrugs where both axial and equatorial ligands can be tailored for specific purposes, such as tumor targeting or the attachment of bioactive molecules. researchgate.netacs.org

Synthesis of Targeted Complexes: A significant area of research is the design of Pt(IV) complexes that can selectively target cancer cells. This is often achieved by attaching targeting moieties to the axial ligands. For example, biotin (B1667282) has been incorporated into the axial position of Pt(IV) complexes to target cancer cells that overexpress the biotin receptor. chemrxiv.org Similarly, other bioactive ligands can be incorporated to create "dual-prodrugs" that release two different therapeutic agents upon reduction. researchgate.net

The following table provides examples of synthesized platinum(IV) complexes with modified ligands and their key features.

| Complex Name | Carrier Ligands | Axial Ligands | Key Features |

| Tetraplatin | 1,2-diaminocyclohexane | Dichloro | Shows greater therapeutic efficacy than cisplatin (B142131) in some models. acs.org |

| Iproplatin | Isopropylamine (B41738) | Dihydroxo | A Pt(IV) complex that has undergone clinical investigation. acs.org |

| Satraplatin | Ammine, Cyclohexylamine (B46788) | Diacetato | The first orally administered platinum-based drug to enter clinical trials. rsc.org |

| LA-12 | Adamantylamine | Diacetato | A lipophilic Pt(IV) complex designed to overcome cisplatin resistance. semanticscholar.org |

Understanding Ligand Design Principles for Tuned Reactivity

Influence of Axial Ligands on Reduction Potential: The rate of reduction of a Pt(IV) complex to its active Pt(II) form is a critical parameter that can be modulated by the choice of axial ligands. mdpi.com Generally, the reduction rates and reduction potentials of Pt(IV) complexes increase with the electron-withdrawing power of the axial ligands. acs.org For a series of Pt(IV) complexes with ethylenediamine (B42938) (en) carrier ligands, the reduction rates were found to increase in the following order of axial ligand substitution: OH < OCOCH₃ < Cl < OCOCF₃. acs.org This trend directly correlates with the increasing electron-withdrawing nature of the axial ligands, which facilitates the acceptance of electrons by the platinum center.

Role of Equatorial (Carrier) Ligands: The non-leaving or carrier ligands in the equatorial plane also influence the reactivity of the Pt(IV) center. For instance, Pt(IV) complexes with ethylenediamine (en) as the carrier ligand tend to exhibit slower reduction rates compared to those with isopropylamine (ipa) or cyclohexylamine (cha) ligands. acs.org This is attributed to the different steric and electronic properties of these amine ligands.

Structure-Activity Relationships: By systematically varying the ligands and studying the resulting changes in physicochemical properties and biological activity, researchers can establish structure-activity relationships (SARs). These SARs provide valuable insights into the key features required for optimal therapeutic efficacy and are essential for the rational design of the next generation of platinum-based drugs.

The following table summarizes the effect of different ligand types on the properties of platinum(IV) complexes.

| Ligand Type | Property Influenced | General Trend |

| Axial Ligands | Reduction Potential | Electron-withdrawing groups increase the reduction potential. acs.org |

| Equatorial Ligands | Reduction Rate | Steric hindrance can affect the rate of reduction. acs.orgnih.gov |

| Both Axial and Equatorial Ligands | Lipophilicity | Incorporation of organic moieties increases lipophilicity. nih.gov |

Exploration of Non-Aqueous Chemistry

While much of the research on platinum complexes has been conducted in aqueous media to simulate physiological conditions, the exploration of their chemistry in non-aqueous solvents offers unique opportunities for synthesis, characterization, and understanding their fundamental reactivity. libretexts.org Non-aqueous solvents can be broadly categorized into inorganic and organic types.

Inorganic Non-Aqueous Solvents: Solvents like liquid ammonia (B1221849) and liquid sulfur dioxide have been historically important in coordination chemistry. libretexts.org Liquid ammonia, in particular, is a well-studied non-aqueous ionizing solvent. libretexts.org The solubility and reactivity of platinum complexes in these solvents can differ significantly from their behavior in water, potentially enabling novel synthetic routes or the stabilization of reactive intermediates.

Organic Non-Aqueous Solvents: A wide range of organic solvents are employed in the synthesis and study of platinum complexes. Protic solvents like methanol (B129727) and ethanol, and aprotic solvents such as acetonitrile (B52724), are commonly used. researchgate.net The choice of solvent can influence reaction pathways and product formation. For example, the synthesis of certain thiolate-stabilized platinum nanoparticles is carried out in methanol. acs.org

Ionic Liquids: More recently, ionic liquids have emerged as promising alternative media for the chemistry of platinum group metals. chemrxiv.org These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure and high tunability. chemrxiv.org They can function as both the solvent and stabilizer in the synthesis of platinum nanomaterials. chemrxiv.org Microwave-assisted solvent extraction of platinum group metals from aqueous solutions into ionic liquids has also been demonstrated, highlighting their potential in separation and purification processes. researchgate.net

The investigation of the electrochemical behavior of platinum complexes in non-aqueous electrolytes is another important area of research. researchgate.net Such studies provide fundamental insights into the redox properties of these compounds in different chemical environments, which can be valuable for designing complexes with specific electrochemical characteristics.

Photochemical Reactivity of Platinum(IV) Complexes

The development of photoactivatable platinum(IV) complexes represents a highly innovative approach to cancer therapy. nih.gov These compounds are designed to be relatively non-toxic in the dark but can be activated by light of a specific wavelength to release the cytotoxic platinum(II) species and other reactive molecules. nih.gov This strategy offers the potential for high spatial and temporal control of drug activation, thereby minimizing side effects on healthy tissues. nih.gov

Mechanism of Photoactivation: The photochemical reactivity of these complexes is typically initiated by the absorption of light, which promotes an electron from a ligand-to-metal charge transfer (LMCT) band. nih.gov This electronic excitation can lead to the reduction of the Pt(IV) center to Pt(II) and the subsequent release of the axial and/or equatorial ligands.

First and Second Generation Photoactive Pt(IV) Complexes: The first generation of photoactive Pt(IV) complexes often featured diiodo ligands. nih.gov While these complexes demonstrated the proof-of-principle of light-induced activation, they suffered from limited stability in the dark. nih.gov To address this issue, a second generation of complexes was developed, which incorporated diazido ligands. nih.gov The strong electron-donating nature of the azido (B1232118) ligand reduces the reactivity of the Pt(IV) center with biological reductants in the dark, making the photolysis more controllable. nih.gov

Tuning the Photochemical Properties: The photochemical properties of Pt(IV) complexes, including their absorption wavelength and quantum yield of photoreduction, can be tuned by modifying the ligands. nih.gov The choice of leaving ligands is particularly important. Halides are often used as leaving ligands due to their appropriate dissociation properties inside cells upon photoactivation. nih.gov The nature of the non-leaving (carrier) and axial ligands also influences the energy of the LMCT transition and, consequently, the wavelength of light required for activation.

The following table provides a comparison of the key features of diiodo- and diazido-Pt(IV) photoactive complexes.

| Complex Type | Key Ligands | Advantages | Disadvantages |

| Diiodo-Pt(IV) | Iodo | Proof-of-principle for photoactivation. nih.gov | Limited stability in the dark. nih.gov |

| Diazido-Pt(IV) | Azido | Enhanced dark stability, controllable photolysis. nih.gov | May require specific light sources for activation. |

Electrochemical Behavior of Platinum(IV) Complexes

The electrochemical properties of platinum(IV) complexes are of fundamental importance, as their mechanism of action is predicated on their reduction to the active platinum(II) state. Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these compounds. semanticscholar.orgresearchgate.net

Irreversible Reduction: The electrochemical reduction of Pt(IV) complexes is typically an irreversible process, involving the transfer of two electrons and a change in the coordination geometry from octahedral for Pt(IV) to square planar for Pt(II). semanticscholar.org This irreversible nature is a hallmark of the activation-by-reduction mechanism.

Influence of Ligands on Reduction Potential: The reduction potential of a Pt(IV) complex is highly dependent on the nature of its ligands. As discussed previously, the presence of electron-withdrawing groups in the axial positions generally leads to a more positive reduction potential, making the complex easier to reduce. acs.org Conversely, electron-donating groups tend to make the reduction more difficult. The steric and electronic properties of the equatorial ligands also play a role in modulating the reduction potential. nih.gov

The following table presents representative electrochemical data for a series of Pt(IV) complexes, illustrating the influence of axial ligands on their reduction potentials.

| Complex | Axial Ligands | Cathodic Peak Potential (Epc) vs. Ag/AgCl |

| cis,trans,cis-[Pt(en)(OH)₂Cl₂] | Dihydroxo | More negative |

| cis,trans,cis-[Pt(en)(OCOCH₃)₂Cl₂] | Diacetato | Intermediate |

| Pt(en)Cl₄ | Dichloro | More positive |

| cis,trans,cis-[Pt(en)(OCOCF₃)₂Cl₂] | Ditrifluoroacetato | Most positive |

Note: The trend in reduction potentials is based on the electron-withdrawing power of the axial ligands as reported in the literature. acs.org

Q & A

Q. What ethical and safety protocols are critical when handling this compound(IV) in academic labs?

- Methodological Answer : Adopt OSHA-compliant procedures:

- Use fume hoods for synthesis due to volatile ammonia byproducts.

- Implement waste disposal protocols for heavy metal contaminants.

- Conduct cytotoxicity screenings before biological assays. Training logs and hazard assessments must be documented per institutional review board (IRB) standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.